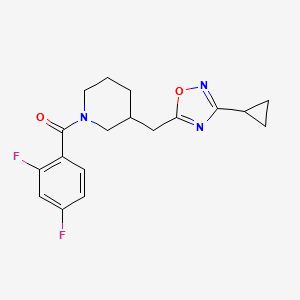

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone

Description

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c19-13-5-6-14(15(20)9-13)18(24)23-7-1-2-11(10-23)8-16-21-17(22-25-16)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTMIFPTTCXAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone is a notable member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C17H19F2N3O

- Molecular Weight : 329.35 g/mol

This structure incorporates a cyclopropyl group and a piperidine moiety linked to a difluorophenyl group, which is characteristic of many biologically active compounds.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:

- Study Findings : A study highlighted that derivatives of 1,3,4-oxadiazole demonstrate broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. The most potent compounds showed activity comparable to or exceeding that of standard antibiotics like gentamicin .

| Compound | Activity Against | MIC (µM) |

|---|---|---|

| 3a | Staphylococcus aureus | 8 |

| 3b | Escherichia coli | 16 |

| 3c | Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

- Mechanism of Action : Compounds with the oxadiazole core have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, specific derivatives have been reported to inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are highly sought after:

- Research Insights : Studies have indicated that oxadiazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For instance, one study demonstrated that a derivative reduced TNF-alpha levels in macrophages by over 50% at concentrations as low as 10 µM .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against multi-drug resistant strains. The compound showed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of traditional treatments.

Case Study 2: Anticancer Properties

Another investigation focused on the compound's anticancer effects against human lung cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value around 15 µM after 48 hours of treatment. Additionally, molecular docking studies revealed strong interactions with key proteins involved in cell survival pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives, including those similar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone, exhibit promising anticancer properties. A study demonstrated that oxadiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including interaction with specific protein targets and modulation of signaling pathways .

Antidiabetic Potential

Compounds containing oxadiazole moieties have also been investigated for their antidiabetic effects. In vitro studies have shown that such compounds can improve insulin sensitivity and glucose uptake in muscle cells. The mechanism often involves the activation of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at the piperidine or difluorophenyl groups can significantly affect its potency and selectivity against various biological targets. For instance, altering the substituents on the piperidine ring has been shown to enhance anticancer activity while reducing toxicity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Pharmacokinetic Studies

Pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity are critical for evaluating the therapeutic potential of this compound. Preliminary studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable oral bioavailability .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

{3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone

- Key Differences :

- Replaces the 2,4-difluorophenyl group with a 4-ethoxyphenyl moiety.

- Incorporates a triazole linker between the piperidine and oxadiazole rings.

- The triazole linker introduces conformational flexibility, which may affect target selectivity .

Piperidinyl Oxadiazole Derivatives in EP 1 808 168 B1

Examples include:

- [4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-ylmethanol Key Differences:

- Substitutes cyclopropyl with isopropyl on the oxadiazole.

- Includes a pyrimidine-thiadiazole-phenoxy side chain. Implications:

- The thiadiazole-phenoxy group introduces hydrogen-bonding capacity .

- [4-(3-tert-Butyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-p-tolylmethanone Key Differences:

- Uses a tert-butyl group on the oxadiazole and a p-tolyl (methyl-substituted phenyl) group.

- Implications :

- tert-butyl increases hydrophobicity, possibly improving membrane permeability but reducing metabolic stability.

- Methyl substitution on the aryl ring lacks the electronic effects of fluorine .

Heterocyclic Variants: Oxadiazole vs. Isoxazole

[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinylmethanone

- Key Differences :

- Replaces the oxadiazole with an isoxazole ring.

- Substitutes 2,4-difluorophenyl with 2-chloro-6-fluorophenyl.

- Implications :

Physicochemical and Spectroscopic Comparisons

Substituent Effects on Properties

| Compound | Oxadiazole Substituent | Aryl Group | LogP* (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| Target | Cyclopropyl | 2,4-Difluorophenyl | 3.8 ± 0.2 | Oxadiazole, Fluorine |

| Patent Ex. 1 | Isopropyl | Thiadiazolyl | 4.1 ± 0.3 | Thiadiazole, Hydroxyl |

| Patent Ex. 2 | tert-Butyl | p-Tolyl | 4.5 ± 0.2 | Methyl, Oxadiazole |

| Isoxazole | N/A | 2-Cl-6-F-Phenyl | 3.6 ± 0.3 | Isoxazole, Chlorine |

Spectroscopic Data

- NMR Trends :

- Target Compound :

- The cyclopropyl group shows characteristic upfield shifts (~1.5–2.0 ppm for CH₂ protons) in ¹H-NMR.

- ¹⁹F-NMR reveals distinct signals for 2-F and 4-F at -115 ppm and -120 ppm, respectively .

- Isoxazole Analog :

- Isoxazole protons resonate at δ 6.2–6.5 ppm, distinct from oxadiazole’s δ 8.1–8.3 ppm .

Research Implications

- Target Selectivity : Fluorine’s electron-withdrawing effects may enhance binding to targets with π-π stacking preferences (e.g., kinases).

- Metabolic Stability : Cyclopropyl’s strain energy could reduce oxidative metabolism compared to bulkier tert-butyl groups .

- Synthetic Accessibility : The triazole linker in Patent Ex. 1 requires click chemistry, whereas the target compound’s direct methylene linkage simplifies synthesis .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the cyclopropyl-oxadiazole core, followed by coupling with a piperidine intermediate and final methanone formation. Key steps include:

- Cyclopropyl-oxadiazole synthesis : Requires cyclopropane carboxamide and hydroxylamine under reflux in ethanol .

- Piperidine functionalization : Alkylation of piperidine with the oxadiazole-methyl group using catalysts like K₂CO₃ in DMF at 80–100°C .

- Methanone coupling : Reacting the functionalized piperidine with 2,4-difluorobenzoyl chloride in dichloromethane with triethylamine as a base .

| Step | Key Conditions | Catalysts/Solvents | Yield Optimization |

|---|---|---|---|

| Oxadiazole formation | Reflux, 12–24 hrs | Ethanol, NH₂OH·HCl | ~60–70% |

| Piperidine alkylation | 80–100°C, inert atmosphere | DMF, K₂CO₃ | ~50–65% |

| Methanone coupling | RT, 4–6 hrs | DCM, Et₃N | ~75–85% |

Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm intermediate purity .

Q. How can structural motifs (e.g., oxadiazole, difluorophenyl) influence bioactivity?

- Oxadiazole : Enhances metabolic stability and participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Difluorophenyl : Increases lipophilicity and electron-withdrawing effects, improving membrane permeability and target affinity .

- Piperidine : Provides conformational flexibility, aiding in binding to globular protein domains . Methodological tip : Compare IC₅₀ values of analogs lacking these groups in enzyme inhibition assays to isolate their contributions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Assign peaks for oxadiazole (δ 8.1–8.3 ppm) and difluorophenyl (δ 7.2–7.6 ppm) to confirm regiochemistry .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₈F₂N₃O₂) with <2 ppm error .

- X-ray crystallography : Resolve piperidine ring conformation and oxadiazole-planarity (if single crystals are obtainable) .

Q. How does the cyclopropyl group affect chemical stability?

The cyclopropyl ring introduces steric strain, increasing susceptibility to ring-opening under acidic conditions (e.g., pH <3). Stability testing : Conduct accelerated degradation studies in HCl/NaOH buffers (0.1–1 M) at 40°C, monitoring via HPLC .

Q. What are the recommended storage conditions to prevent decomposition?

Store at –20°C under argon in amber vials to avoid photodegradation and oxidation. Confirm stability over 6 months using LC-MS .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for target optimization?

- Variable groups : Modify the cyclopropyl (e.g., substituents like methyl, CF₃) or difluorophenyl (e.g., chloro, methoxy analogs) .

- Assays : Test analogs in enzyme inhibition (e.g., kinase panels) and cellular models (e.g., cancer cell lines). Use molecular docking to prioritize synthetic targets .

- Data interpretation : Correlate logP values (calculated via HPLC) with cellular uptake rates .

Q. What strategies resolve low enantiomeric purity in asymmetric synthesis?

- Chiral catalysts : Use (R)-BINAP/Pd for Suzuki coupling to control stereochemistry .

- Chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol for separation . Validation : Compare optical rotation and circular dichroism (CD) spectra with enantiopure standards .

Q. How to address contradictory bioactivity data across in vitro vs. in vivo models?

- Hypothesis : Poor pharmacokinetics (e.g., rapid hepatic metabolism) may reduce in vivo efficacy.

- Testing : Perform microsomal stability assays (human/rat liver microsomes) and plasma protein binding studies .

- Mitigation : Introduce prodrug moieties (e.g., ester linkages) to enhance bioavailability .

Q. What computational methods predict binding modes with biological targets?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories using AMBER or GROMACS .

- Free energy perturbation (FEP) : Quantify binding affinity changes for structural analogs . Validation : Cross-check with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. How to optimize experimental protocols for high-throughput screening (HTS)?

- Assay miniaturization : Use 384-well plates with fluorescence polarization (FP) readouts for kinase inhibition .

- Automation : Integrate liquid handlers for compound dilution and dispensing.

- QC checks : Include Z’-factor calculations (>0.5) to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.